molecular formula C6H6ClF2N B8231264 3,4-Difluoroaniline hydrochloride

3,4-Difluoroaniline hydrochloride

Cat. No.: B8231264
M. Wt: 165.57 g/mol
InChI Key: SNNSHJOCWKFJBW-UHFFFAOYSA-N
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Description

3,4-Difluoroaniline hydrochloride is a chemical compound with the molecular formula C6H6ClF2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production of this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: It can be reduced to form various substituted anilines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

Scientific Research Applications

3,4-Difluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Difluoroaniline hydrochloride involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a variety of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline
  • 4-Fluoroaniline

Comparison:

Properties

IUPAC Name

3,4-difluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNSHJOCWKFJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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